16β-Hydroxymestanolone
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Overview
Description
16β-Hydroxymestanolone is a synthetic anabolic-androgenic steroid (AAS) and a metabolite of mestanoloneThe compound has the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol .
Scientific Research Applications
16β-Hydroxymestanolone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroid metabolites.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating androgen receptor activity.
Medicine: Research explores its potential therapeutic applications in treating conditions related to androgen deficiency and muscle wasting.
Industry: It is used in the development of performance-enhancing drugs and supplements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16β-Hydroxymestanolone typically involves the hydroxylation of mestanoloneThe reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the identity and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
16β-Hydroxymestanolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming mestanolone.
Substitution: The hydroxyl group at the 16β position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups at the 16β position .
Mechanism of Action
The mechanism of action of 16β-Hydroxymestanolone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic and androgenic effects. The molecular targets include various signaling pathways involved in muscle growth, bone density, and overall metabolism .
Comparison with Similar Compounds
Similar Compounds
Mestanolone: The parent compound of 16β-Hydroxymestanolone, known for its strong androgenic effects.
Oxandrolone: Another synthetic AAS with similar anabolic properties but different structural modifications.
Stanozolol: A synthetic steroid with distinct anabolic and androgenic effects, used in various therapeutic applications
Uniqueness
This compound is unique due to its specific hydroxylation at the 16β position, which imparts distinct chemical and biological properties compared to other similar compounds. This modification enhances its potential as a research tool and therapeutic agent .
Properties
CAS No. |
863760-64-9 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.473 |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
OBKVZZHDVGERDI-GWILNZDISA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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